tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound that features a tert-butyl group, a piperidine ring, and a fluorosulfonyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorosulfonyl methyl reagents. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
- tert-Butyl 2-[(trifluoromethyl)sulfonyl]hydrazine-1-carboxylate
Uniqueness
tert-Butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is unique due to the presence of the fluorosulfonyl methyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C11H20FNO4S |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(fluorosulfonylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
KGVHXTDVFVZFMK-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CS(=O)(=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)F |
Origin of Product |
United States |
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